molecular formula C6H5F3N2S B13717048 3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine

3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine

Cat. No.: B13717048
M. Wt: 194.18 g/mol
InChI Key: GMRDTLPZPWSTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a mercapto group (-SH), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃) attached to the pyridazine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of Functional Groups: The mercapto, methyl, and trifluoromethyl groups are introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance reaction efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the pyridazine ring or the functional groups attached to it. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Reduced pyridazine derivatives

    Substitution: Various substituted pyridazine derivatives

Scientific Research Applications

3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with no additional functional groups.

    3-Mercapto-6-methylpyridazine: Lacks the trifluoromethyl group.

    6-Methyl-4-(trifluoromethyl)pyridazine: Lacks the mercapto group.

Uniqueness

3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine is unique due to the presence of all three functional groups (mercapto, methyl, and trifluoromethyl) on the pyridazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5F3N2S

Molecular Weight

194.18 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)-1H-pyridazine-6-thione

InChI

InChI=1S/C6H5F3N2S/c1-3-2-4(6(7,8)9)5(12)11-10-3/h2H,1H3,(H,11,12)

InChI Key

GMRDTLPZPWSTHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)C(=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.